molecular formula C14H7BrF3N3O2 B2425696 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 312922-08-0

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2425696
CAS No.: 312922-08-0
M. Wt: 386.128
InChI Key: XUCGQIJNYLFDEB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 3-amino-5-(trifluoromethyl)pyrazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms and effects.

Chemical Structure and Properties

The chemical formula for this compound is C14H7BrF3N3O2C_{14}H_7BrF_3N_3O_2, with a molecular weight of approximately 386.12 g/mol. The compound contains a bromophenyl group and a trifluoromethyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Key Findings:

  • Cytotoxicity : In vitro assays reveal that this compound reduces the viability of A549 cells significantly. For example, certain derivatives have shown a reduction in viability to as low as 66% at a concentration of 100 µM after 24 hours of exposure .
  • Structure-Activity Relationship (SAR) : Compounds with specific functional groups, such as free amino groups or carboxylic acids, tend to exhibit enhanced anticancer activity compared to those lacking these features .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant pathogens. The results suggest that it possesses selective antimicrobial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

  • Inhibition of Resistant Strains : Compounds derived from pyrazolo[1,5-a]pyrimidines have shown effectiveness against resistant bacterial strains, indicating their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in bacteria.

Case Studies

Several studies have specifically focused on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFocusKey Results
AnticancerSignificant cytotoxicity against A549 cells; structure-dependent activity observed.
AntimicrobialEffective against MRSA; potential for development into new antibiotics.
SAR AnalysisIdentified key functional groups that enhance biological activity; highlighted the role of trifluoromethyl groups.

Properties

IUPAC Name

5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3N3O2/c15-8-3-1-7(2-4-8)10-5-11(14(16,17)18)21-12(20-10)9(6-19-21)13(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCGQIJNYLFDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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